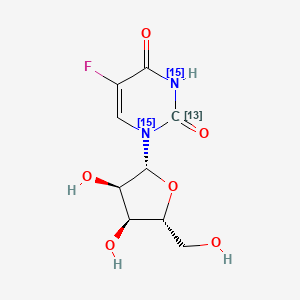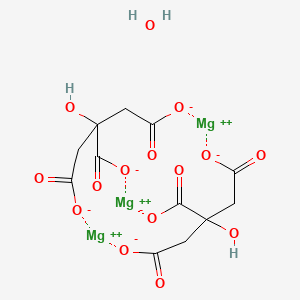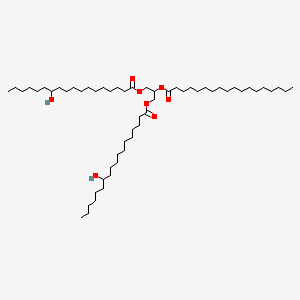
Di(12-hydroxystearoyl)-stearoyl-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(12-hydroxystearoyl)-stearoyl-glycerol is a complex lipid molecule composed of glycerol esterified with two 12-hydroxystearic acid molecules and one stearic acid molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(12-hydroxystearoyl)-stearoyl-glycerol typically involves the esterification of glycerol with 12-hydroxystearic acid and stearic acid. The process begins with the preparation of 12-hydroxystearic acid, which is derived from the hydrogenation of castor oil. The hydrogenation process involves the use of a nickel catalyst under high pressure and temperature conditions to convert ricinoleic acid in castor oil to 12-hydroxystearic acid .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions. The glycerol and fatty acids are reacted in the presence of an acid or base catalyst, such as sulfuric acid or sodium hydroxide, under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Di(12-hydroxystearoyl)-stearoyl-glycerol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The hydroxyl groups in the compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: The ester bonds can be reduced using lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Di(12-hydroxystearoyl)-stearoyl-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid behavior and interactions in various environments.
Biology: The compound is used in the study of cell membrane dynamics and lipid metabolism.
Industry: The compound is used in the formulation of cosmetics, lubricants, and plasticizers due to its unique physical properties
Mécanisme D'action
The mechanism of action of Di(12-hydroxystearoyl)-stearoyl-glycerol involves its interaction with lipid membranes and proteins. The hydroxyl groups in the molecule can form hydrogen bonds with other molecules, stabilizing lipid bilayers and influencing membrane fluidity. Additionally, the compound can interact with specific proteins involved in lipid metabolism, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(12-hydroxystearoyl)-arachidoyl-glycerol: Similar in structure but contains arachidic acid instead of stearic acid.
12-Hydroxystearyl alcohol: Contains only one hydroxylated fatty acid chain and is used in different applications.
Uniqueness
Di(12-hydroxystearoyl)-stearoyl-glycerol is unique due to its combination of hydroxylated and non-hydroxylated fatty acid chains, which confer distinct physical and chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C57H110O8 |
|---|---|
Poids moléculaire |
923.5 g/mol |
Nom IUPAC |
[3-(12-hydroxyoctadecanoyloxy)-2-octadecanoyloxypropyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C57H110O8/c1-4-7-10-13-14-15-16-17-18-19-20-21-30-35-42-49-57(62)65-54(50-63-55(60)47-40-33-28-24-22-26-31-38-45-52(58)43-36-11-8-5-2)51-64-56(61)48-41-34-29-25-23-27-32-39-46-53(59)44-37-12-9-6-3/h52-54,58-59H,4-51H2,1-3H3 |
Clé InChI |
ZIQZVOXOBIBOLB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC(CCCCCC)O)COC(=O)CCCCCCCCCCC(CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)
![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)

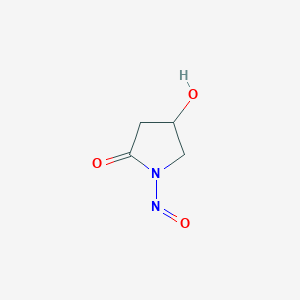
![(3R,6S)-2-methyl-6-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13840249.png)
![[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13840257.png)
![2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan Methyl Ester](/img/structure/B13840265.png)
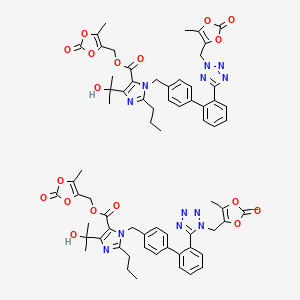

![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
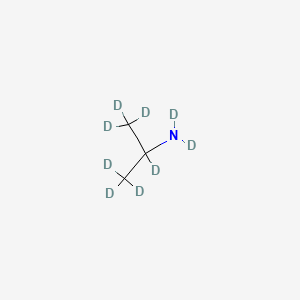
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13840293.png)
